molecular formula C12H9Cl2F2NO B1421147 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride CAS No. 1185152-25-3

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride

Cat. No.: B1421147
CAS No.: 1185152-25-3
M. Wt: 292.11 g/mol
InChI Key: VMYLXOPRDWUQHM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is a chemical compound with the molecular formula C({12})H({8})ClF(_{2})NO•HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3-fluorophenol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction reactions will produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: Depending on the target, the compound can influence pathways related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenoxyacetic acid
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
  • 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine

Uniqueness

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it particularly useful in research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

4-(3-chloro-4-fluorophenoxy)-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO.ClH/c13-9-6-8(2-3-10(9)14)17-12-4-1-7(16)5-11(12)15;/h1-6H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYLXOPRDWUQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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